molecular formula C19H18N2O2S2 B2846428 (Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide CAS No. 955247-26-4

(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide

Cat. No. B2846428
M. Wt: 370.49
InChI Key: QVYSYUHAFIZNFQ-VXPUYCOJSA-N
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Description

(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H18N2O2S2 and its molecular weight is 370.49. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

One study discusses the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit remarkable properties suitable for photodynamic therapy (PDT), including high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. These features make them potential candidates as Type II photosensitizers for cancer treatment via PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and DNA Binding Activities

Research on mixed-ligand copper(II)-sulfonamide complexes reveals that these compounds can bind to DNA and exhibit genotoxicity and anticancer activities. The specific sulfonamide derivatives play a crucial role in determining the interaction type with DNA, influencing their efficiency in DNA cleavage and their potential as antiproliferative agents against various cancer cell lines (González-Álvarez et al., 2013).

Enzyme Inhibition and Molecular Docking Studies

Another study focuses on the synthesis of new Schiff bases from sulfa drugs, exhibiting significant enzyme inhibition effects. Molecular docking studies were performed to understand the binding interactions between these inhibitors and enzymes, providing insights into their potential therapeutic applications (Alyar et al., 2019).

UV Protection and Antimicrobial Properties for Textiles

Thiazole azodyes containing sulfonamide moieties have been designed for simultaneous dyeing and easy care finishing of cotton textiles. These dyes not only improve the dyeability of fabrics but also impart UV protection and antibacterial properties, indicating their potential in the development of functional textiles (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Environmental and Biological Sensing

A reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols has been developed, showcasing the potential of sulfonamide derivatives in environmental and biological sciences for the sensitive and selective detection of toxic and biologically active compounds in water samples (Wang et al., 2012).

properties

IUPAC Name

(NZ)-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-5-10-21-17-12-14(3)11-15(4)18(17)24-19(21)20-25(22,23)16-8-6-13(2)7-9-16/h1,6-9,11-12H,10H2,2-4H3/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYSYUHAFIZNFQ-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C3=CC(=CC(=C3S2)C)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/N(C3=CC(=CC(=C3S2)C)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide

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